molecular formula C10H6ClF2NO B3147747 1-chloro-5-(difluoromethoxy)isoquinoline CAS No. 630422-86-5

1-chloro-5-(difluoromethoxy)isoquinoline

Cat. No.: B3147747
CAS No.: 630422-86-5
M. Wt: 229.61 g/mol
InChI Key: DZJIESLCESDESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-chloro-5-(difluoromethoxy)isoquinoline can be achieved through several routes. One common method involves the direct introduction of fluorine or fluorinated groups onto the isoquinoline ring. This can be done using reagents such as potassium fluoride in the presence of a suitable catalyst . Another approach involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Chloro-5-(difluoromethoxy)isoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium fluoride, sulfuric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-5-(difluoromethoxy)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-5-(difluoromethoxy)isoquinoline involves its interaction with specific molecular targets. The presence of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate pathways involved in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

1-Chloro-5-(difluoromethoxy)isoquinoline can be compared to other fluorinated isoquinolines, such as:

  • 1,3-Dichloroisoquinoline
  • 3-Chloro-1-fluoroisoquinoline
  • Trifluoromethylated isoquinolines

These compounds share similar structural features but differ in their specific substituents and reactivity. The unique combination of chlorine and difluoromethoxy groups in this compound gives it distinct properties and applications .

Properties

IUPAC Name

1-chloro-5-(difluoromethoxy)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-9-7-2-1-3-8(15-10(12)13)6(7)4-5-14-9/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJIESLCESDESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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